![molecular formula C8H8F2 B2559634 4-(Difluoromethyl)toluene CAS No. 66865-75-6](/img/structure/B2559634.png)
4-(Difluoromethyl)toluene
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Overview
Description
4-(Difluoromethyl)toluene is a chemical compound with the molecular formula C8H8F2O . It is also known by other names such as 1-(Difluoromethoxy)-4-methylbenzene .
Synthesis Analysis
A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor .Molecular Structure Analysis
The molecular structure of 4-(Difluoromethyl)toluene is characterized by its molecular formula C8H8F2O . The average mass of the molecule is 158.145 Da and the monoisotopic mass is 158.054321 Da .Chemical Reactions Analysis
Fluoroalkylation reactions, such as tri-, di-, and mono-fluoromethylations and other perfluoroalkylations and polyfluoroalkylations, represent one of the most straightforward and efficient methods for the incorporation of a fluoroalkyl group (such as CF3, CF2H, or CH2F group) into organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Difluoromethyl)toluene are characterized by its molecular formula C8H8F2O . The average mass of the molecule is 158.145 Da and the monoisotopic mass is 158.054321 Da . The ionization potentials range from 6.52 eV to 7.76 eV, indicating their tendency to donate electrons .Mechanism of Action
Safety and Hazards
Exposure to toluene, a similar compound, can cause symptoms such as irritation of the eyes and nose; weakness, exhaustion, confusion, euphoria, dizziness, headache; dilated pupils, lacrimation (discharge of tears); anxiety, muscle fatigue, insomnia; numbness or tingling of the skin; dermatitis . Toluene exposure may cause liver and kidney damage .
Future Directions
properties
IUPAC Name |
1-(difluoromethyl)-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJIPCFHYBWRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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